molecular formula C19H19N3S B2359037 N-Methyl-6-((methylsulfanyl)methyl)-N,2-diphenyl-4-pyrimidinamine CAS No. 478031-64-0

N-Methyl-6-((methylsulfanyl)methyl)-N,2-diphenyl-4-pyrimidinamine

Cat. No.: B2359037
CAS No.: 478031-64-0
M. Wt: 321.44
InChI Key: FKTJANUKUFNCOX-UHFFFAOYSA-N
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Description

N-Methyl-6-((methylsulfanyl)methyl)-N,2-diphenyl-4-pyrimidinamine is a pyrimidine derivative with substitutions at positions 2, 4, and 6 of the heterocyclic ring. Key structural features include:

  • Position 2: A phenyl group.
  • Position 4: An N-methyl-N-phenylamine substituent.
  • Position 6: A (methylsulfanyl)methyl group (–CH₂–S–CH₃).

The methylsulfanyl moiety may enhance lipophilicity, while the phenyl and methyl groups contribute to steric and electronic effects .

Properties

IUPAC Name

N-methyl-6-(methylsulfanylmethyl)-N,2-diphenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S/c1-22(17-11-7-4-8-12-17)18-13-16(14-23-2)20-19(21-18)15-9-5-3-6-10-15/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTJANUKUFNCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=C2)CSC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-6-((methylsulfanyl)methyl)-N,2-diphenyl-4-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's synthesis, characterization, and biological evaluation based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H20N4S\text{C}_{17}\text{H}_{20}\text{N}_4\text{S}

This compound features a pyrimidine ring substituted with methylsulfanyl and diphenyl groups, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of imine intermediates and subsequent reduction and methylation steps.

Antiviral Properties

Research has indicated that derivatives of similar structures exhibit antiviral properties against various viruses. For instance, studies on related compounds have demonstrated efficacy against human coronaviruses and flaviviruses. The mechanism often involves inhibition of viral replication pathways.

Table 1: Antiviral Activity of Related Compounds

CompoundVirus TypeEC50 (µM)Selectivity Index
N-MethylnorbelladineDengue Virus67.74>6.28
4′-O-MethylnorbelladineHIV-142.285.36
NorbelladineBetacoronavirus42.37>11.81

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the regulation of neurotransmitters and their inhibition is a common strategy in treating Alzheimer's disease.

Table 2: Enzyme Inhibition Activity

CompoundEnzymeIC50 (µM)
N-MethylnorbelladineAChE8
4′-O-N,N-DimethylnorbelladineBuChE10.4

Case Studies

  • Alzheimer's Disease Research : A study evaluated the potential of N-methylated derivatives in inhibiting AChE and BuChE, showing promising results with significant selectivity compared to non-methylated controls. The selectivity index for N-methylnorbelladine was notably higher than that of its non-methylated counterpart .
  • Antiviral Efficacy : In a comparative analysis against various viral strains, compounds structurally related to this compound demonstrated effective antiviral activity, particularly against HIV-1 and dengue virus, with EC50 values indicating potent inhibition .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Below is a detailed comparison of structural features, physicochemical properties, and functional implications of the target compound and related analogs.

Table 1: Substituent Analysis

Compound Name (CAS) Position 2 Position 4 Position 6 Molecular Formula Molecular Weight (g/mol)
Target Compound Phenyl N-Methyl-N-phenyl (Methylsulfanyl)methyl Not explicitly provided Inferred ~360–420
2-[(3,4-Dichlorobenzyl)sulfanyl]-N-methyl-... (341965-62-6) 3,4-Dichlorobenzylsulfanyl N-Methylamine (Methylsulfanyl)methyl C₁₄H₁₅Cl₂N₃S₂ 360.33
N-Benzyl-4-methyl-6-phenoxy-2-pyrimidinamine Phenyl N-Benzyl, 4-methyl Phenoxy (–O–C₆H₅) C₁₈H₁₇N₃O 291.35
6-[(Phenylsulfonyl)methyl]-N-benzyl-... (303147-56-0) 2-Pyridinyl N-Benzyl (Phenylsulfonyl)methyl C₂₃H₂₀N₄O₂S 416.50
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-... (341965-39-7) (2,6-Dichlorobenzyl)sulfanyl N-Methylamine (Phenylsulfanyl)methyl C₁₉H₁₇Cl₂N₃S₂ 422.39

Key Structural and Functional Differences

Position 2 Substituents :

  • The target compound has a phenyl group, which is less electronegative than the dichlorobenzylsulfanyl group in or the pyridinyl group in . Phenyl groups contribute to π-π stacking interactions but lack the electron-withdrawing effects of chlorine or heterocyclic nitrogens.
  • Implication : The absence of chlorine or heteroatoms at position 2 may reduce binding affinity in certain biological targets compared to halogenated analogs .

Position 4 Substituents: The target compound features an N-methyl-N-phenylamine group, differing from the N-benzyl or simpler N-methyl groups in analogs . Implication: Enhanced steric effects could influence receptor binding or metabolic stability compared to N-benzyl or N-methyl derivatives .

Position 6 Substituents: The (methylsulfanyl)methyl group in the target compound is less polar than the phenoxy (–O–C₆H₅) group in or the sulfonyl (–SO₂–) group in . Implication: Higher lipophilicity may enhance bioavailability but could reduce solubility in aqueous environments.

Table 2: Predicted Physicochemical Properties

Compound Name (CAS) Density (g/cm³) Boiling Point (°C) pKa
Target Compound ~1.3–1.4* ~600–610* ~3.6–4.0*
2-[(3,4-Dichlorobenzyl)sulfanyl]-N-methyl-... Not provided Not provided Not provided
N-Benzyl-4-methyl-6-phenoxy-2-pyrimidinamine Not provided Not provided Not provided
6-[(Phenylsulfonyl)methyl]-N-benzyl-... 1.313 609.3 2.43
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-... 1.40 606.9 3.69

*Predicted based on analogs .

Functional Implications

  • Lipophilicity: The target compound’s (methylsulfanyl)methyl group likely increases logP compared to sulfonyl or phenoxy analogs, favoring passive diffusion across biological membranes .
  • Steric Bulk : The N-methyl-N-phenylamine group at position 4 could limit interactions with sterically sensitive enzyme active sites compared to smaller substituents like N-benzyl .

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